N-[(2,6-dimethyl-4-pyridinyl)methyl]-3-(1-methyl-3-piperidinyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from specific precursors to achieve the desired molecular structure. For instance, compounds with structural similarities have been synthesized through reactions starting from corresponding N-pyridinylpropenamides to explore potential biological activities, such as antiallergic properties (Courant et al., 1993).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. Techniques such as PES (Potential Energy Surface), AIM (Atoms In Molecules), FT-IR, FT-Raman, and NMR spectroscopy have been employed to study the structure and electronic properties of similar molecules, providing insights into their conformational stability and electronic distributions (Aayisha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-[(2,6-dimethyl-4-pyridinyl)methyl]-3-(1-methyl-3-piperidinyl)propanamide can be inferred from related compounds. Studies on similar structures have explored their potential in forming complexes, exhibiting specific reactivity patterns, and engaging in various chemical transformations that elucidate their functional capabilities and interaction potentials with biological molecules (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
N-[(2,6-dimethylpyridin-4-yl)methyl]-3-(1-methylpiperidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13-9-16(10-14(2)19-13)11-18-17(21)7-6-15-5-4-8-20(3)12-15/h9-10,15H,4-8,11-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFZNGWPMHZPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CNC(=O)CCC2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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